![molecular formula C12H13NO4 B1609574 2-[4-(2-氧代吡咯烷-1-基)苯氧基]乙酸 CAS No. 871673-06-2](/img/structure/B1609574.png)
2-[4-(2-氧代吡咯烷-1-基)苯氧基]乙酸
描述
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of a pyrrolidinone ring attached to a phenoxyacetic acid moiety.
科学研究应用
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 2-pyrrolidinone. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives
作用机制
The mechanism of action of 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
相似化合物的比较
2-(2-Oxopyrrolidin-1-yl)acetic acid: Similar structure but lacks the phenoxy group.
4-(2-Oxopyrrolidin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of phenoxyacetic acid.
2-(4-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid: Similar structure but with a phenyl group instead of phenoxy
Uniqueness: 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid is unique due to the combination of the pyrrolidinone ring and the phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
属性
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-2-1-7-13(11)9-3-5-10(6-4-9)17-8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZOQRDYBOLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427907 | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871673-06-2 | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



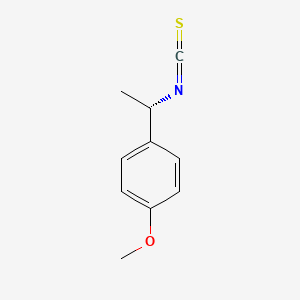
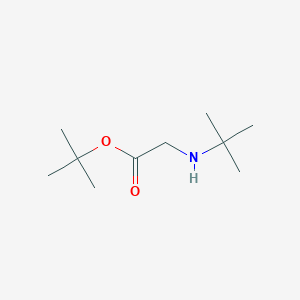
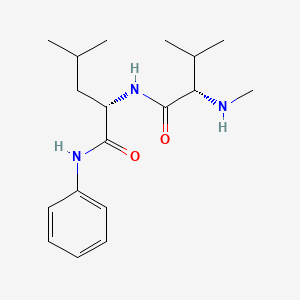
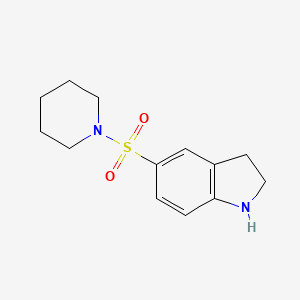
![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

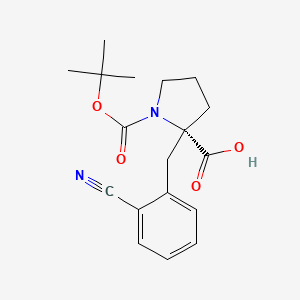
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)
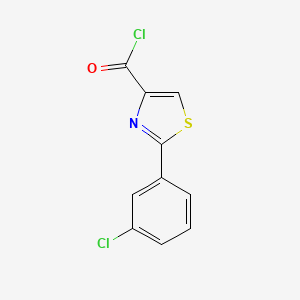


![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)
![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)
